The compound 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. It includes a furan ring, an imine group, and a carbonitrile moiety, making it a subject of interest in organic chemistry and medicinal research.
This compound is cataloged in multiple chemical databases, including PubChem and BenchChem, where it is available for research purposes. The molecular formula is , and it has been assigned the Chemical Abstracts Service number 671863.
The compound belongs to the class of triazatricyclo compounds and features a pentaene system. Its structural complexity suggests potential applications in pharmaceuticals and materials science due to its diverse reactivity and biological activity.
The synthesis of 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves several key steps:
The synthesis routes must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can be represented using various chemical notation systems:
InChI=1S/C17H11N5O2/c18-16(22)14-10(15(23)21)12(19)13(14)20-17(24)25-11-5-3-1-2-4-6-11/h1-6H2,(H,18,22)(H2,19,23)(H3,20)This representation highlights the arrangement of atoms within the molecule.
Key molecular data includes:
The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways.
The biological activity of 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile may involve interactions with biological macromolecules such as proteins or nucleic acids:
Quantitative data on binding affinities and biological assays would provide insight into its mechanism of action.
The compound's physical properties include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the compound's purity and structure.
7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: